molecular formula C15H11N3O3S B2553096 N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 313528-55-1

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2553096
CAS No.: 313528-55-1
M. Wt: 313.33
InChI Key: LCJFKOCZRIDMOI-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Reduction: The major product is N-(4-methyl-1,3-benzothiazol-2-yl)-4-aminobenzamide.

    Substitution: The products depend on the nucleophile used; for example, using an amine would yield a substituted benzamide derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.

    Medicine: Explored for its antitumor activity, particularly against certain cancer cell lines. It has shown promising results in preclinical studies as a potential chemotherapeutic agent.

Mechanism of Action

The exact mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is not fully understood. it is believed to exert its effects through multiple pathways:

    Antitumor Activity: It may inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis through the activation of specific signaling pathways.

    Antimicrobial Activity: It likely disrupts the cell membrane integrity of microbial cells or inhibits essential enzymes required for their survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide
  • N-(4-methyl-1,3-benzothiazol-2-yl)methanesulfonamide
  • 2-[N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-dipropylcarbonyloxy-1,4-naphthoquinone

Uniqueness

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzothiazole derivatives. Its nitro group plays a crucial role in its antimicrobial and antitumor properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9-3-2-4-12-13(9)16-15(22-12)17-14(19)10-5-7-11(8-6-10)18(20)21/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJFKOCZRIDMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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